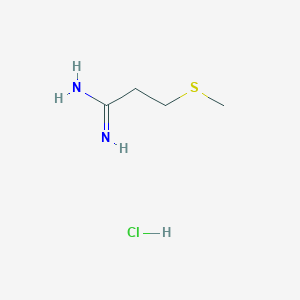

3-(Methylthio)propanimidamide hydrochloride

Description

BenchChem offers high-quality 3-(Methylthio)propanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylthio)propanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylsulfanylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.ClH/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEZLAJPRBTTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Methylthio)propanimidamide Hydrochloride for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

3-(Methylthio)propanimidamide hydrochloride is a chemical compound of increasing interest within the realms of synthetic organic chemistry and medicinal chemistry. Its unique structural features, comprising a reactive amidine functionality and a methylthioether group, render it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-(Methylthio)propanimidamide hydrochloride is paramount for its effective handling, application in synthesis, and for the interpretation of experimental outcomes.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClN₂S | [PubChem][1] |

| Molecular Weight | 154.66 g/mol | [PubChem][1] |

| CAS Number | 88570-29-0 | [PubChem][1] |

| IUPAC Name | 3-(methylthio)propanimidamide;hydrochloride | [PubChem][1] |

| Canonical SMILES | CSCCC(=N)N.Cl | [PubChem][1] |

| Physical State | Solid (predicted) | |

| Melting Point | Not explicitly reported in literature | |

| Solubility | Soluble in polar solvents (e.g., water, methanol, ethanol) due to its salt nature. |

Synthesis and Mechanistic Insights: A Self-Validating Protocol

The most logical and established synthetic route to 3-(Methylthio)propanimidamide hydrochloride is via the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is subsequently treated with ammonia to yield the desired amidine.[1]

The Pinner Reaction: A Step-by-Step Methodology

This protocol describes the synthesis of 3-(Methylthio)propanimidamide hydrochloride from 3-(methylthio)propanenitrile. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the process.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

The initial step involves the reaction of 3-(methylthio)propanenitrile with an anhydrous alcohol, typically methanol or ethanol, in the presence of dry hydrogen chloride gas. Anhydrous conditions are critical to prevent the hydrolysis of the intermediate imidate to an ester. The reaction is typically performed at low temperatures to minimize the formation of by-products.

-

Rationale: The strong acid (HCl) protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by the alcohol.

Step 2: Ammonolysis of the Imidate Hydrochloride

The resulting imidate hydrochloride (Pinner salt) is then reacted with ammonia to form the final product, 3-(Methylthio)propanimidamide hydrochloride. This step is usually carried out in a solution of the alcohol used in the previous step, saturated with ammonia gas.

-

Rationale: Ammonia, being a potent nucleophile, readily displaces the alkoxy group of the imidate to form the more stable amidine. The hydrochloride salt of the amidine precipitates from the reaction mixture.

Applications in Drug Discovery and Development

While specific applications of 3-(Methylthio)propanimidamide hydrochloride are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The amidine group is a known pharmacophore that can participate in hydrogen bonding interactions with biological targets. The thioether linkage can enhance lipophilicity and modulate metabolic stability.

The thioamide group, a close relative of the amidine, has gained considerable attention in drug design as a bioisosteric replacement for amides, offering unique physicochemical properties. [2]Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. [2]Given the structural and electronic similarities, it is plausible that 3-(Methylthio)propanimidamide hydrochloride could serve as a valuable scaffold for the development of novel therapeutic agents.

Safety and Handling

3-(Methylthio)propanimidamide hydrochloride is classified as a corrosive substance and is expected to cause serious eye damage. [1]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(Methylthio)propanimidamide hydrochloride is a promising chemical entity with significant potential for application in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known properties, a robust and well-rationalized synthetic protocol, and an exploration of its potential reactivity and applications. As research in this area continues, it is anticipated that the utility of this versatile building block will be further expanded, leading to the development of novel molecules with valuable chemical and biological properties.

References

-

PubChem. 3-(Methylthio)propanimidamide hydrochloride. National Center for Biotechnology Information. [Link]

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

-

Zhang, Q., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery, 1-4. [Link]

Sources

3-(Methylthio)propanimidamide hydrochloride CAS number 88570-29-0

Topic: 3-(Methylthio)propanimidamide hydrochloride (CAS 88570-29-0) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Chemical Engineers.[1]

Optimizing the C3-Thio-Amidine Scaffold for Heterocyclic Synthesis

Executive Summary

3-(Methylthio)propanimidamide hydrochloride (CAS 88570-29-0) is a specialized organosulfur building block characterized by a reactive amidine terminus and a methylthioether tail, separated by a propyl linker.[1] It serves as a critical "binucleophilic" synthon in the construction of bioactive heterocycles, particularly in the development of histamine H2-receptor antagonists (e.g., structural analogs of famotidine and cimetidine) and novel agrochemicals.

This guide provides a rigorous technical analysis of the compound’s physicochemical profile, a validated synthetic pathway via the Pinner reaction, and a mechanistic breakdown of its utility in pyrimidine ring formation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound exists as a hydrochloride salt, which confers stability to the otherwise labile free amidine base. It is significantly hygroscopic and possesses a characteristic sulfidic odor ("stench"), requiring specific handling protocols.[1]

| Property | Data |

| CAS Number | 88570-29-0 |

| IUPAC Name | 3-(Methylsulfanyl)propanimidamide hydrochloride |

| Molecular Formula | C₄H₁₀N₂S[1][2] · HCl |

| Molecular Weight | 154.66 g/mol |

| Appearance | White to off-white crystalline solid (hygroscopic) |

| Solubility | High: Water, Methanol, DMSO; Low: Diethyl ether, Hexane |

| pKa (Amidine) | ~11.5 (Estimated for protonated amidine) |

| Key Hazards | Corrosive (H314), Stench, Hygroscopic |

Synthesis: The Pinner Strategy

Authoritative Note: Direct synthesis of amidines from nitriles is most reliably achieved via the Pinner reaction.[1][3][4] The following protocol is adapted from standard industrial methodologies for aliphatic amidines, optimized for sulfur-containing substrates to prevent oxidation.

Reaction Pathway

The synthesis proceeds from 3-(methylthio)propionitrile (CAS 1001-58-7).[1] The nitrile is activated by anhydrous HCl in methanol to form the imidate ester (Pinner salt), which is subsequently ammonolyzed to the amidine.

Figure 1: Two-step Pinner synthesis pathway converting the nitrile precursor to the target amidine hydrochloride.[1][5]

Annotated Experimental Protocol

Step 1: Formation of the Imidate (Pinner Salt)

-

Setup: Charge a flame-dried 3-neck flask with 3-(methylthio)propionitrile (1.0 eq) and anhydrous methanol (5.0 eq). Cool to 0°C under N₂ atmosphere.[1]

-

Acidification: Bubble dry HCl gas through the solution until saturation (approx. 1.2 eq by weight).[1] Critical: Maintain temperature <5°C to prevent hydrolysis of the nitrile to the amide.[1]

-

Incubation: Stir at 0–5°C for 12–24 hours. Monitor consumption of nitrile by TLC or GC.[1]

-

Precipitation: Add cold anhydrous diethyl ether to precipitate the imidate hydrochloride. Filter under N₂ to avoid moisture absorption.[1]

Step 2: Ammonolysis to Amidine

-

Reaction: Resuspend the imidate salt in anhydrous methanol. Treat with 7N NH₃ in methanol (2.0 eq) at 0°C.

-

Workup: Stir for 4–6 hours. Concentrate in vacuo.[1]

-

Purification: Recrystallize from EtOH/Et₂O. Store in a desiccator.

Applications in Drug Development

The primary value of CAS 88570-29-0 lies in its ability to introduce the MeS-(CH2)2- side chain into heterocyclic cores.[1] This motif is pharmacologically significant in H2-receptor antagonists, which often feature a thioether linkage to a polar head group.[1]

Mechanism: Pyrimidine Synthesis

The amidine moiety acts as a 1,3-binucleophile (N–C–N) reacting with 1,3-electrophiles such as

Case Study: Reaction with Ethyl Acetoacetate to form 2-[2-(methylthio)ethyl]-6-methylpyrimidin-4-ol.

Figure 2: Mechanistic workflow for the condensation of the amidine with a beta-keto ester to form a pyrimidine scaffold.[1]

Structural Relevance to Famotidine

While Famotidine utilizes a guanidine-thiazole structure, impurities and analogs often explore the propyl-amidine linker.[1] Specifically, Famotidine Impurity G contains a related amidine structure, highlighting the relevance of this CAS in impurity profiling and structural activity relationship (SAR) studies for gastrointestinal drugs [1].

Handling, Safety, and Stability

Self-Validating Safety Protocol:

-

Stench Control: The methylthio group releases volatile mercaptans upon degradation.[1] All glassware must be treated with a bleach solution (sodium hypochlorite) before removal from the fume hood to oxidize residuals to odorless sulfoxides/sulfones.[1]

-

Hygroscopicity: The HCl salt is extremely hygroscopic.[1] Weighing must be performed rapidly or in a glovebox. Absorption of water leads to hydrolysis of the amidine to the corresponding amide (3-(methylthio)propanamide), rendering the reagent useless for cyclization.[1]

Analytical QC:

-

1H NMR (D₂O): Look for the propyl chain triplets at

~2.8 and ~3.0 ppm, and the S-Methyl singlet at -

Silver Nitrate Test: A white precipitate with AgNO₃ confirms the presence of chloride (counterion), validating the salt form.

References

-

PubChem. (n.d.).[1][2] 3-(Methylthio)propanimidamide hydrochloride.[1][2][6] National Library of Medicine.[1][2] Retrieved from [Link]

-

Organic Syntheses. (1928).[1] Acetamidine Hydrochloride.[1] Org. Synth. 8, 1. (General Pinner Reaction Protocol). Retrieved from [Link][1]

-

Pharmaffiliates. (n.d.). Famotidine - Impurity G.[1][7] Retrieved from [Link][1][7]

Sources

- 1. 3-Methylthiofentanyl - Wikipedia [en.wikipedia.org]

- 2. 3-(Methylthio)propanimidamide hydrochloride | C4H11ClN2S | CID 20406047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. anaxlab.com [anaxlab.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Methylthio)propanimidamide Hydrochloride

A Note on the Current State of Research: As of the latest literature review, the precise mechanism of action for 3-(Methylthio)propanimidamide hydrochloride has not been explicitly elucidated in peer-reviewed publications. This guide, therefore, serves as a forward-looking hypothesis based on the analysis of its constituent functional groups—the methylthio moiety and the imidamide (amidine) group—and the known biological activities of structurally related compounds. The content herein is intended to provide a robust framework for researchers and drug development professionals to initiate and guide future investigations into this compound's therapeutic potential.

Molecular Profile and Physicochemical Properties

3-(Methylthio)propanimidamide hydrochloride is a small organic molecule with a straightforward structure that belies a potentially complex pharmacological profile.[1][2] Its key features are a propyl backbone, a terminal imidamide group (a functional group also known as an amidine), and a methylthio ether group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C4H11ClN2S | [1] |

| Molecular Weight | 154.66 g/mol | [1] |

| IUPAC Name | 3-methylsulfanylpropanimidamide;hydrochloride | [1] |

| CAS Number | 88570-29-0 | [1] |

The presence of the imidamide group, a strong base, suggests that the compound is likely protonated and positively charged under physiological pH, a feature that significantly influences its potential biological interactions, solubility, and membrane permeability.[3]

A Postulated Mechanism of Action: A Dual-Function Hypothesis

Based on its chemical structure, we can hypothesize that 3-(Methylthio)propanimidamide hydrochloride may exert its biological effects through a multi-pronged mechanism, leveraging the distinct properties of both its methylthio and imidamide functionalities.

The Role of the Imidamide (Amidine) Group

The amidine functional group is a well-established pharmacophore found in numerous bioactive compounds.[3] Its basicity and ability to form a resonance-stabilized amidinium cation allow it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets. Several classes of enzymes and receptors are known to be modulated by amidine-containing molecules.

-

Enzyme Inhibition: Many amidine-containing compounds are potent inhibitors of serine proteases, where they mimic the side chains of arginine or lysine to bind to the aspartate residue in the enzyme's S1 pocket.[4][5] Furthermore, amidines have been successfully designed as inhibitors of nitric oxide synthases (NOS), which also possess a binding pocket that accommodates the guanidinium group of the natural substrate, L-arginine.[6][7]

-

Antiparasitic and Antimicrobial Activity: Aromatic diamidines, such as pentamidine, are known to exert antiparasitic effects by binding to the minor groove of DNA, interfering with DNA replication and transcription.[8] The single amidine group in our compound of interest could potentially participate in similar, albeit likely lower-affinity, nucleic acid interactions or interfere with other essential parasitic metabolic pathways.

The Contribution of the Methylthio Group

The 3-(methylthio)propyl moiety is structurally reminiscent of the side chain of the amino acid methionine. This suggests two potential avenues for its mechanism of action:

-

Metabolic Pathway Interference: The compound could act as an antagonist or a mimetic in methionine metabolism. A related compound, 3-(methylthio)propionic acid, is a known intermediate in methionine catabolism and exhibits antifungal properties, suggesting that it or similar molecules can disrupt essential metabolic pathways in susceptible organisms.

-

Modulation of Methylation-Dependent Processes: As a methionine analog, it could potentially interfere with S-adenosylmethionine (SAM)-dependent methylation reactions, which are critical for a vast array of cellular processes, including epigenetic regulation and signal transduction.

Integrated Mechanistic Hypothesis

We propose that 3-(Methylthio)propanimidamide hydrochloride's primary mechanism of action could involve the inhibition of key metabolic enzymes where the imidamide group provides the primary binding interaction, and the methylthio-propyl tail confers target specificity. A plausible primary target class could be parasitic or microbial enzymes that recognize arginine or a related substrate and are involved in essential metabolic pathways.

Caption: Hypothesized competitive inhibition mechanism.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate and validate the hypothesized mechanism of action, the following experimental pipeline is proposed. This workflow is designed to first identify the biological context of the compound's activity and then progressively narrow down its molecular target and pathway effects.

Phase 1: Phenotypic Screening and Activity Profiling

-

Cell Viability Assays:

-

Objective: To determine the spectrum of biological activity.

-

Method: Perform dose-response studies using a panel of cell lines, including:

-

Various human cancer cell lines (e.g., colon, breast, prostate).

-

Microbial cells (e.g., Saccharomyces cerevisiae, Escherichia coli).

-

Parasitic protozoa (e.g., Trypanosoma brucei, Leishmania donovani).

-

-

Technique: Utilize MTT or CellTiter-Glo assays to quantify cell viability and determine IC50 values.

-

-

Enzyme Inhibition Profiling:

-

Objective: To screen for direct inhibitory activity against logical enzyme classes.

-

Method: Test the compound against commercially available panels of:

-

Serine proteases.

-

Nitric Oxide Synthases (iNOS, eNOS, nNOS).

-

-

Technique: Use fluorescence- or colorimetric-based enzyme activity assays.

-

Phase 2: Target Identification and Validation

Assuming a specific cellular activity is identified in Phase 1 (e.g., potent anti-trypanosomal activity), the next phase focuses on identifying the direct molecular target.

-

Affinity-Based Target Identification:

-

Objective: To isolate binding partners of the compound from cell lysates.

-

Method: Synthesize an analog of 3-(Methylthio)propanimidamide hydrochloride with a linker and immobilize it on affinity beads (e.g., NHS-activated sepharose).

-

Protocol:

-

Incubate the affinity matrix with parasite cell lysate.

-

Wash away non-specific binders with increasing salt concentrations.

-

Elute specific binding proteins using either a high concentration of the free compound or a denaturing buffer.

-

Identify eluted proteins via LC-MS/MS (liquid chromatography-tandem mass spectrometry).

-

-

-

Target Validation:

-

Objective: To confirm the interaction between the compound and candidate proteins identified in the previous step.

-

Method 1 (Biochemical): Express and purify the candidate protein(s). Perform in vitro binding assays (e.g., Isothermal Titration Calorimetry - ITC) and enzyme inhibition assays to confirm a direct interaction and measure binding affinity (Kd) and inhibitory potency (Ki).

-

Method 2 (Genetic): In a genetically tractable organism (e.g., yeast or a parasite with available genetic tools), overexpress or knock down the gene encoding the putative target. Assess whether these genetic perturbations alter the cell's sensitivity to the compound.

-

Phase 3: Pathway Analysis and Cellular Effects

-

Downstream Pathway Modulation:

-

Objective: To understand the cellular consequences of target engagement.

-

Method: Treat the target cells with the compound at a relevant concentration (e.g., 1x and 5x IC50) and analyze changes in downstream pathways using techniques like Western blotting for specific signaling proteins or metabolomics to assess disruptions in metabolic pathways.

-

Caption: A workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While the definitive mechanism of action of 3-(Methylthio)propanimidamide hydrochloride remains to be discovered, its chemical structure provides compelling clues for a targeted investigation. The presence of the highly basic imidamide group, a known pharmacophore for enzyme inhibition and DNA binding, combined with a methionine-like side chain, suggests a potential role as a competitive inhibitor of enzymes involved in amino acid metabolism or signaling, particularly within microbial or parasitic systems. The experimental framework outlined in this guide provides a clear, logical, and technically sound path forward for researchers to rigorously test this hypothesis and unlock the therapeutic potential of this intriguing molecule.

References

-

Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, [Link]

-

Pharmacological properties of phenyldiguanide and other amidine derivatives in relation to those of 5-hydroxytryptamine. British Journal of Pharmacology and Chemotherapy, [Link]

-

Amidines – Knowledge and References. Taylor & Francis Online, [Link]

-

Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online, [Link]

-

Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Bentham Science, [Link]

-

New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. European Journal of Medicinal Chemistry, [Link]

-

Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. RSC Medicinal Chemistry, [Link]

-

Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

-

Amidine. Wikipedia, [Link]

-

Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Journal of the Brazilian Chemical Society, [Link]

-

Synthesis and biological activity of ester- and amide-functionalized imidazolium salts and related water-soluble coinage metal N-heterocyclic carbene complexes. Inorganic Chemistry, [Link]

-

Synthesis of some Amide derivatives and their Biological activity. ResearchGate, [Link]

-

Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, [Link]

-

3-(Methylthio)propanimidamide hydrochloride. PubChem, [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, [Link]

- Process for the preparation of 3-(methylthio)propanal.

- Method for preparing 3-(methylthio)propanal.

Sources

- 1. 3-(Methylthio)propanimidamide hydrochloride | C4H11ClN2S | CID 20406047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Amidine - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Catalyst: A Technical Guide to 3-(Methylthio)propanimidamide Hydrochloride in Modern Pharmaceutical Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Synthesis Pathways of 3-(Methylthio)propanimidamide Hydrochloride.

This in-depth guide serves as a critical resource for understanding the pivotal role of 3-(Methylthio)propanimidamide hydrochloride, a key chemical intermediate. While not an active pharmaceutical ingredient (API) itself, its function is indispensable in the synthesis of vital medications. This document will delve into its chemical properties, primary applications, and detailed synthesis protocols, providing a comprehensive overview for professionals in the fields of chemical research and drug development.

Executive Summary

3-(Methylthio)propanimidamide hydrochloride is a specialized chemical compound primarily utilized as a crucial building block in the synthesis of high-value active pharmaceutical ingredients. Its strategic importance lies in its chemical structure, which facilitates the efficient construction of more complex molecules. This guide will illuminate its primary application as a key intermediate in the production of Famotidine, a widely used H2 receptor antagonist. Furthermore, we will explore the underlying chemistry, synthesis methodologies, and the scientific rationale for its use, providing a complete technical narrative for the scientific community.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-(Methylthio)propanimidamide hydrochloride is essential for its effective handling and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClN₂S | [PubChem][1] |

| Molecular Weight | 154.66 g/mol | [PubChem][1] |

| CAS Number | 88570-29-0 | [PubChem][1] |

| Appearance | Solid (predicted) | |

| IUPAC Name | 3-(methylsulfanyl)propanimidamide;hydrochloride | [PubChem][1] |

| Solubility | Data not readily available | |

| Stability | Stable under standard conditions |

Table 1: Key Chemical and Physical Properties of 3-(Methylthio)propanimidamide Hydrochloride.

Core Application: A Cornerstone in the Synthesis of Famotidine

The most significant and well-documented application of 3-(Methylthio)propanimidamide hydrochloride is its role as a key intermediate in the manufacturing of Famotidine.[2][3][4][5][6][7][8][9][10][11][12] Famotidine is a potent histamine H2 receptor antagonist that inhibits stomach acid production and is widely used in the treatment of peptic ulcer disease and gastroesophageal reflux disease.[3][7][9]

The Scientific Rationale: Why 3-(Methylthio)propanimidamide Hydrochloride?

The molecular architecture of 3-(Methylthio)propanimidamide hydrochloride makes it an ideal precursor for the construction of the famotidine molecule. The presence of the imidamide group and the methylthio-propane backbone provides the necessary reactive sites and structural framework to build upon. The hydrochloride salt form enhances the stability and handling of the compound.

The Famotidine Synthesis Pathway: A Conceptual Overview

The synthesis of Famotidine from 3-(Methylthio)propanimidamide hydrochloride is a multi-step process that involves the reaction of the imidamide with other chemical entities to build the final complex structure of the drug. A simplified conceptual workflow is presented below:

Figure 1: A simplified workflow for the synthesis of Famotidine, highlighting the key role of 3-(Methylthio)propanimidamide hydrochloride.

Detailed Experimental Protocol: Synthesis of Famotidine

The following protocol is a synthesized representation based on established patent literature.[2][4][8][10] Researchers should consult the original patents for specific details and safety precautions.

Step 1: Formation of the N-Sulfamyl-3-halopropionamidine Intermediate

This initial step often involves the reaction of a 3-halopropionitrile with sulfamide in the presence of a hydrogen halide.[2][4][8][10]

-

Reaction Setup: To a suitable reaction vessel, add sulfamide and a 3-halopropionitrile (e.g., 3-chloropropionitrile).

-

Acidification: Pass a dry hydrogen halide gas (e.g., hydrogen chloride) through the stirred suspension.

-

Reaction Conditions: Maintain the temperature between 10°C and 60°C for a period of 20 to 60 hours.[8]

-

Isolation: Cool the reaction mixture and filter the resulting precipitate. Wash the solid with a suitable solvent (e.g., acetone) and dry to yield the N-sulfamyl-3-halopropionamidine salt.

Step 2: Synthesis of Famotidine

This step involves the reaction of the intermediate from Step 1 with S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea.

-

Preparation of the Thiol: Generate 2-guanidino-thiazol-4-yl-methanethiol in situ by treating S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride with a base.

-

S-alkylation: React the in situ generated thiol with the N-sulfamyl-3-halopropionamidine hydrohalide from Step 1.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent system.

-

Purification: The crude Famotidine is then purified through recrystallization or column chromatography to yield the final product.[3][5]

| Parameter | Typical Value/Range | Reference |

| Reaction Temperature (Step 1) | 10°C - 60°C | [8] |

| Reaction Time (Step 1) | 20 - 60 hours | [8] |

| Yield (Famotidine Synthesis) | Around 70% | [4] |

| Melting Point (Famotidine) | 163°C - 164°C | [3] |

Table 2: Typical Reaction Parameters and Yields for Famotidine Synthesis.

Potential in Agrochemicals: An Area of Exploration

While the primary application of 3-(Methylthio)propanimidamide hydrochloride is firmly established in the pharmaceutical sector, the broader class of molecules containing the methylthio functional group has found utility in the agrochemical industry.[13][14][15] These compounds can serve as intermediates in the synthesis of pesticides and herbicides.[13][14][15] Although no direct evidence currently links 3-(Methylthio)propanimidamide hydrochloride to specific agrochemical products, its chemical structure suggests a potential for such applications, representing an area for future research and development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(Methylthio)propanimidamide hydrochloride. It is classified as causing serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

3-(Methylthio)propanimidamide hydrochloride stands as a testament to the critical role of chemical intermediates in the modern pharmaceutical landscape. Its application in the synthesis of Famotidine underscores the importance of elegant and efficient synthetic pathways in drug development. While its current use is highly specialized, the potential for its underlying chemical motifs in other areas, such as agrochemicals, remains an intriguing possibility. This guide provides a comprehensive technical foundation for researchers and professionals, empowering them with the knowledge to leverage this important molecule in their scientific endeavors.

References

- Delmar Chemicals Inc. (1991). Famotidine intermediates and their preparation. U.S. Patent No. 5,068,405.

- Richter Gedeon Vegyeszeti Gyar Rt. (1989). Famotidine polymorphic form and preparation thereof. European Patent No. EP0297019A1.

- Richter Gedeon Vegyeszeti Gyar Rt. (1990). Propionamidine derivatives.

-

PrepChem. (n.d.). Synthesis of famotidine. Retrieved from [Link]

- Richter Gedeon Vegyeszeti Gyar Rt. (2001). Morphologically homogenous forms of famotidine and processes for their preparation. European Patent No. EP0256747B1.

-

Justia Patents. (2016). Impurity of famotidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylthio)propanimidamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Richter Gedeon Vegyeszeti Gyar Rt. (1989). Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine. U.S. Patent No. 4,835,281.

-

Lee, J. Y., et al. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Molecules, 24(14), 2605. [Link]

-

Chemball. (n.d.). Pesticide Intermediates related chemicals. Retrieved from [Link]

- Richter Gedeon Vegyeszeti Gyar Rt. (1988). N-sulfamyl-3-halopropionamidines. U.S. Patent No. 4,731,479.

-

USP. (2025). Famotidine. USP-NF. [Link]

- Yamanouchi Pharmaceutical Co Ltd. (1985). Process of producing pharmaceutical composition of famotidine for injection. Canadian Patent No. CA1184495A.

- Al-Bayati, F. A. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 7(4), 639-652.

-

Agamero General Trading. (n.d.). Agro-Intermediates. Retrieved from [Link]

-

Lamberth, C. (2021). Imidazole chemistry in crop protection. Heterocycles, 103(1), 1-27. [Link]

-

The Royal Society of Chemistry. (n.d.). S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupl. Retrieved from [Link]

-

Meghmani. (n.d.). Agro Intermediates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sulfinamide Formation from the Reaction of Bacillithiol and Nitroxyl. PMC. Retrieved from [Link]

Sources

- 1. 3-(Methylthio)propanimidamide hydrochloride | C4H11ClN2S | CID 20406047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]

- 3. EP0297019A1 - Famotidine polymorphic form and preparation thereof - Google Patents [patents.google.com]

- 4. Propionamidine derivatives - Patent 0215639 [data.epo.org]

- 5. prepchem.com [prepchem.com]

- 6. EP0256747B1 - Morphologically homogenous forms of famotidine and processes for their preparation - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. US4835281A - Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. US4731479A - N-sulfamyl-3-halopropionamidines - Google Patents [patents.google.com]

- 11. trungtamthuoc.com [trungtamthuoc.com]

- 12. CA1184495A - Process of producing pharmaceutical composition of famotidine for injection - Google Patents [patents.google.com]

- 13. chem.agamero.com [chem.agamero.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. minalintermediates.com [minalintermediates.com]

Technical Guide: Safety, Handling, and Stability of 3-(Methylthio)propanimidamide Hydrochloride

Executive Summary

3-(Methylthio)propanimidamide hydrochloride (CAS: 88570-29-0) is a bifunctional organic building block integrating a thioether moiety with an amidine hydrochloride salt.[1][2][3] Widely employed in the synthesis of sulfur-containing heterocycles (e.g., pyrimidines, imidazoles) for pharmaceutical and agrochemical applications, its handling requires a nuanced understanding of two distinct chemical behaviors: the hygroscopic instability of the amidine group and the oxidative susceptibility of the sulfide linkage.

This guide provides a rigorous operational framework for researchers, synthesizing field-proven safety protocols with mechanistic chemical insights.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the dual-nature of this molecule is prerequisite to safe handling.[3] The hydrochloride salt form stabilizes the basic amidine group, but introduces significant hygroscopicity.[3]

| Property | Specification |

| Chemical Name | 3-(Methylthio)propanimidamide hydrochloride |

| CAS Number | 88570-29-0 |

| Molecular Formula | |

| Molecular Weight | 154.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2][3][4] |

| Key Functional Groups | 1. Amidine ( |

Part 2: Hazard Identification & Risk Assessment[2][5][6][7]

While classified primarily as an irritant, the "hidden" risks lie in its degradation products and potential for evolving toxic sulfur species under incorrect conditions.[3]

GHS Classification (29 CFR 1910.1200 / CLP)

-

Signal Word: WARNING

-

Acute Toxicity, Oral: Category 4 (H302)[5]

-

Skin Corrosion/Irritation: Category 2 (H315)[5]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[5]

-

STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)[4][5]

Toxicology & Mechanistic Risks[2][3][8]

-

Amidine Cytotoxicity: Amidine salts can disrupt cellular membrane transport if absorbed.[3] The hydrochloride acid component contributes to severe irritation of mucous membranes upon inhalation.[3]

-

Thioether Metabolic Fate: In vivo, the methylthio group may undergo S-oxidation to sulfoxides/sulfones or S-dealkylation.[3] While not inherently highly toxic, metabolic byproducts can be sensitizers.[3]

-

Stench Vector: While the salt form suppresses volatility, exposure to basic conditions (pH > 9) liberates the free base amidine and potentially volatile sulfur impurities (methyl mercaptan trace), leading to olfactory fatigue and nausea.

Part 3: Stability Mechanics & Degradation Pathways

The storage of 3-(Methylthio)propanimidamide HCl is a battle against two forces: Hydrolysis and Oxidation .[3]

The Hygroscopic Cascade (Hydrolysis)

Amidine salts are notoriously hygroscopic.[3] Upon absorbing atmospheric moisture, the amidine carbon becomes susceptible to nucleophilic attack by water, releasing ammonia and converting the valuable amidine into an inert amide (3-(methylthio)propanamide).

The Oxidative Drift

The sulfur atom is electron-rich.[3] Exposure to atmospheric oxygen, especially in solution or presence of light, can oxidize the sulfide to a sulfoxide (

Visualization: Degradation Pathways

The following diagram maps the chemical fate of the molecule under poor storage conditions.[3]

Figure 1: Chemical degradation pathways.[3] Red arrows indicate environmental triggers (moisture/air) leading to reagent failure.

Part 4: Operational Handling & Synthesis Protocols

Engineering Controls & PPE[3]

-

Ventilation: All operations must occur within a certified chemical fume hood operating at face velocity >100 fpm.[3]

-

Glove Selection:

-

Respiratory: If dust generation is likely (e.g., large scale weighing) and hood containment is breached, use a P95/P100 particulate respirator.

Handling Protocol: "Dry & Inert"

This protocol ensures the integrity of the amidine functionality during reaction setup.[3]

Step-by-Step Methodology:

-

Environment Prep: Purge the reaction vessel with dry Nitrogen or Argon for 15 minutes prior to use.[3]

-

Weighing:

-

Solubilization:

-

Add the solid to the solvent (e.g., Methanol, DMF) before adding any base.

-

Critical Check: Ensure the solution is clear. Turbidity often indicates partial hydrolysis or polymerization.[3]

-

-

Base Addition (The Danger Zone):

-

To liberate the free amidine for reaction, a base (e.g., NaOMe, TEA) is often added.

-

Caution: Exothermic reaction.[3] Add base dropwise at 0°C.

-

Odor Control: Free-basing may release trace volatile sulfur odors.[3] Ensure scrubber or bleach trap is active on the exhaust line if running large scale.[3]

-

Waste Management[3]

-

Liquids: Collect in "Halogenated Organic" waste streams (due to HCl content) or "High Sulfur" streams if separated.[3]

-

Solids: Double-bag in polyethylene.

-

Deodorization: If glassware smells of sulfur, soak in a dilute Sodium Hypochlorite (Bleach) solution for 1 hour to oxidize residuals to odorless sulfoxides/sulfones before washing.[3]

Visualization: Safe Handling Workflow

A logic flow for minimizing risk during experimental setup.[3]

Figure 2: Operational decision tree for handling solid vs. solution states.

Part 5: Emergency Response

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap and water for 15 min.[3] Do not use ethanol (increases absorption).[3] | Apply polyethylene glycol (PEG 400) if available to solubilize lipophilic residues.[3] |

| Eye Contact | Rinse with water for 15 min, lifting eyelids.[3][6][7] | Seek ophthalmologist evaluation immediately (pH of HCl salt is acidic).[3] |

| Inhalation | Move to fresh air.[2][3][4][8][9][6][7][10][11][12] | If breathing is difficult, administer oxygen (trained personnel only).[3][12] |

| Spill (Solid) | Cover with dry lime or soda ash.[3] Sweep carefully to avoid dust.[3] | Clean surface with 10% bleach solution to neutralize sulfur odors.[3] |

References

-

Fluorochem. (2025).[3][5][6][11] Safety Data Sheet: 3-(methylthio)propanimidamide hydrochloride (CAS 88570-29-0).[1][3] Fluorochem Ltd.[2][3][8][9] Link

-

PubChem. (2025).[3] Compound Summary: 3-(Methylthio)propanimidamide hydrochloride (CID 20406047).[1][3] National Center for Biotechnology Information.[3] Link

-

European Chemicals Agency (ECHA). (2025).[3] C&L Inventory: 3-methylsulfanylpropanimidamide hydrochloride.[1][3] ECHA.[3] Link

-

Sigma-Aldrich. (2025).[3] General Handling of Amidine Salts and Thioethers. Merck KGaA.[3] Link

Sources

- 1. 3-(Methylthio)propanimidamide hydrochloride | C4H11ClN2S | CID 20406047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. synerzine.com [synerzine.com]

- 9. echemi.com [echemi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. content.labscoop.com [content.labscoop.com]

Technical Guide: Amidine-Based Strategies for Thiolation and Charge-Preserving Modification

The following technical guide details the application of amidine-based reagents for protein modification, specifically focusing on the introduction of sulfhydryl groups and the critical role of 3-(Methylthio)propanimidamide as a mechanistic control.

Executive Summary: The Chemistry of Charge Preservation

In bioconjugation, the introduction of sulfhydryl (-SH) groups onto primary amines (lysine residues) is a fundamental step for crosslinking (e.g., maleimide-thiol coupling) or surface immobilization. Standard reagents like NHS-SATA neutralize the positive charge of the lysine

Amidine-based reagents offer a superior alternative by converting the amine into an amidine (imidamide), which retains the positive charge at physiological pH (

This guide addresses two critical reagents in this class:

-

2-Iminothiolane (Traut’s Reagent): The standard for introducing active free sulfhydryl groups.

-

3-(Methylthio)propanimidamide (MTP): The structural analog used to introduce a methyl-blocked sulfhydryl (thioether).

Critical Distinction: While the user query highlights MTP for "introducing sulfhydryl groups," chemically, MTP introduces a methylthio ether (

Mechanistic Pathways

The Active Thiolation: Traut's Reagent

To introduce a functional sulfhydryl, 2-Iminothiolane reacts with primary amines via ring-opening. This forms a 4-mercaptobutyramidine linkage, extending the side chain while preserving the cationic center.

The Structural Control: 3-(Methylthio)propanimidamide (MTP)

MTP reacts with primary amines to form a 3-(methylthio)propanimidamide linkage. This modification mimics the charge and steric bulk of the thiolated lysine but lacks the reactive nucleophile (the thiol).

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways of these two reagents.

Figure 1: Comparative reaction pathways of Traut's Reagent (Thiolation) vs. MTP (Control/Blocking).

Experimental Protocols

Materials Preparation

-

Buffer System: 0.1 M Phosphate Buffer, pH 8.0 containing 1-5 mM EDTA.

-

Note: Avoid amine-containing buffers (Tris, Glycine) as they compete with the reagent. EDTA prevents metal-catalyzed oxidation of sulfhydryls.

-

-

Reagent Stock:

-

Traut’s Reagent: Dissolve in water or buffer immediately before use (hydrolytically unstable).

-

MTP Hydrochloride: Dissolve in water (more stable than Traut's).

-

Protocol A: Introducing Free Sulfhydryls (Traut's Reagent)

Use this protocol to activate the protein for conjugation.

-

Equilibration: Dissolve protein at 1–10 mg/mL in the Reaction Buffer.

-

Reagent Addition: Add a 10-fold to 50-fold molar excess of 2-Iminothiolane to the protein solution.

-

Calculation:

.

-

-

Incubation: React for 45–60 minutes at Room Temperature (RT).

-

Purification: Immediately desalt using a Zeba Spin Column or dialysis to remove excess reagent.

-

Critical: The free thiol is susceptible to oxidation (disulfide formation). Proceed to the next conjugation step immediately.

-

Protocol B: The MTP Control (Methylthio Modification)

Use this protocol to create a "dummy" modified protein to verify specificity.

-

Equilibration: Dissolve protein at 1–10 mg/mL in the Reaction Buffer.

-

Reagent Addition: Add a 50-fold molar excess of 3-(Methylthio)propanimidamide hydrochloride .

-

Note: Since MTP is less reactive than the cyclic Traut's reagent, a higher excess or longer incubation may be required to achieve comparable modification levels (verify via TNBSA assay).

-

-

Incubation: React for 1–2 hours at RT.

-

Purification: Desalt via dialysis or size exclusion chromatography.

-

Validation: This protein now carries the amidine positive charge and the linker arm but ends in an inert methyl group. It should not react with maleimides or iodoacetyls.

Data Analysis & Validation

To ensure the system is self-validating, compare the "Active" (Traut's) and "Control" (MTP) samples using the following assays:

| Assay | Purpose | Expected Result: Traut's Modified | Expected Result: MTP Modified |

| Ellman's Assay (DTNB) | Quantify free thiols (-SH) | High Absorbance (412 nm) (Positive) | No Absorbance (Negative) |

| TNBSA / Ninhydrin | Quantify free amines | Decreased (Lysines blocked) | Decreased (Lysines blocked) |

| Maleimide-Fluorophore | Test reactivity | Fluorescent Labeling | No Labeling |

| Isoelectric Focusing (IEF) | Check charge alteration | Minimal Shift (Charge retained) | Minimal Shift (Charge retained) |

Troubleshooting

-

Low Thiol Yield (Traut's): Increase molar excess or pH (up to 8.5). Ensure EDTA is present.

-

Protein Precipitation: The high positive charge density is usually stabilizing, but if crosslinking occurs (disulfides), add 1-5 mM DTT during the reaction (then remove DTT before conjugation).

-

MTP Reactivity: If MTP samples show thiol activity, the reagent may be contaminated with free thiols (degraded). Verify reagent purity.

References

-

Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosomal subunit." Biochemistry, 12(17), 3266–3273. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. Chapter 2: Functional Targets. Link

-

Thermo Fisher Scientific. "Traut's Reagent (2-Iminothiolane) User Guide." Thermo Scientific Instructions. Link

-

PubChem. "3-(Methylthio)propanimidamide hydrochloride."[1] National Library of Medicine. Link

Sources

Precision Protein Thiolation: Mechanistic Principles and Protocol Optimization

Executive Summary Protein thiolation—the chemical introduction of sulfhydryl (-SH) groups onto a protein surface—is a cornerstone of modern bioconjugation. It is the prerequisite for synthesizing Antibody-Drug Conjugates (ADCs), immobilizing enzymes on biosensors, and creating maleimide-activated therapeutic scaffolds. Unlike native cysteines, which are often buried in hydrophobic cores or tied up in structural disulfide bridges, introduced thiols provide accessible, reactive handles for downstream modification.

This guide moves beyond basic recipes to explore the chemical causality of thiolation. We will analyze the three dominant mechanistic pathways—Imidothioester ring-opening (Traut’s Reagent), NHS-ester deprotection (SATA), and Disulfide exchange (SPDP)—and provide a self-validating workflow for high-fidelity modification.

Part 1: Strategic Reagent Selection

The choice of thiolation reagent dictates the stability, charge, and reversibility of the final conjugate. A "one-size-fits-all" approach is the primary cause of campaign failure in early-stage drug development.

Comparative Analysis of Thiolation Agents

| Feature | Traut's Reagent (2-Iminothiolane) | SATA / SATP | SPDP / LC-SPDP |

| Mechanism | Cyclic imidothioester ring opening | NHS-ester acylation | NHS-ester acylation |

| Charge Effect | Preserves Charge (Lysine amine replaced by amidine) | Neutralizes Charge (Lysine amine capped) | Neutralizes Charge |

| Thiol State | Free thiol (immediate reactivity) | Protected thioester (stable storage) | Pyridyl disulfide (cleavable/reducible) |

| Linker Type | Zero-length (effectively) | Short spacer (2.8 Å) | Long/Cleavable spacer |

| Best For | Proteins sensitive to pI changes; Immediate conjugation. | Long-term storage of intermediates; Controlled activation. | Reversible crosslinking; Quantifying substitution via leaving group. |

Expert Insight: Use Traut’s Reagent for antibodies where maintaining solubility and isoelectric point (pI) is critical. The conversion of an amine to an amidine retains the positive charge at physiological pH, preventing the precipitation often seen when "over-labeling" with NHS esters (SATA/SPDP) which convert cationic amines to neutral amides.

Part 2: Mechanistic Pathways (Visualization)

Understanding the electron flow is essential for troubleshooting low yields.

Pathway A: Traut's Reagent Ring-Opening

Traut's reagent reacts with primary amines (Lysine) at pH 7–9. The nucleophilic attack opens the ring, creating a stable amidine linkage.

Figure 1: The ring-opening mechanism of 2-Iminothiolane (Traut's Reagent) preserves the positive charge on the lysine residue.

Pathway B: SATA Protection & Deprotection

SATA introduces a protected thiol (acetylated).[1][2] This is crucial when the modified protein must be purified or stored before the final conjugation step to prevent disulfide dimerization.

Figure 2: The two-step SATA pathway allows for the generation of a stable, protected intermediate.

Part 3: The Master Protocol (Self-Validating System)

This protocol uses Traut’s Reagent as the primary example due to its sensitivity to oxidation, requiring rigorous technique.

Phase 1: Preparation & Buffer Exchange

Criticality: Primary amines in buffers (Tris, Glycine) will competitively inhibit the reaction. You must exchange into an amine-free buffer.

-

Buffer A: PBS (100 mM Phosphate, 150 mM NaCl), pH 8.0, 1-5 mM EDTA .

-

Why EDTA? It chelates divalent metal ions (

,

-

Phase 2: The Reaction[3]

-

Protein Prep: Adjust protein concentration to 2–10 mg/mL in Buffer A.

-

Reagent Prep: Dissolve Traut’s Reagent in water or Buffer A immediately before use to 2 mg/mL (14 mM).

-

Note: Traut’s reagent hydrolyzes over time; do not store aqueous stocks.

-

-

Stoichiometry: Add Traut’s reagent to protein at a 10:1 to 40:1 molar excess .

-

Optimization: A 10-fold excess typically yields 2–5 thiols per IgG. Higher excesses increase DOL but risk aggregation.

-

-

Incubation: Incubate for 45–60 minutes at Room Temperature (20–25°C).

Phase 3: Purification (The "Stop" Step)

Unreacted Traut’s reagent contains a free thiol (after hydrolysis) that will interfere with quantification.

-

Method: Desalting column (e.g., Zeba Spin, Sephadex G-25) equilibrated with PBS + 10 mM EDTA, pH 7.2 .

-

Why pH 7.2? Lowering the pH slightly slows the rate of disulfide bond formation (oxidation) during processing.

Phase 4: Quantification (Ellman’s Assay)

This step validates the Degree of Labeling (DOL).

-

Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0).

-

Blank: 50 µL Ellman’s soln + 2.5 mL Buffer.

-

Sample: 50 µL Ellman’s soln + 250 µL Protein Sample + 2.25 mL Buffer.

-

Measurement: Incubate 15 mins at RT. Measure Absorbance at 412 nm .[3][4][5]

Part 4: Critical Quality Attributes & Calculations

Calculating Molar Concentration of Thiols

The extinction coefficient (

Degree of Labeling (DOL)

Target Specifications:

-

Antibodies (IgG): Target DOL = 3–5. (< 2 is insufficient for potency; > 7 risks aggregation).

-

Enzymes: Target DOL = 1–3 (to preserve active site integrity).

Part 5: Troubleshooting & Optimization Matrix

| Symptom | Probable Cause | Corrective Action |

| Low DOL (< 1.0) | Competing amines in buffer | Ensure rigorous dialysis/desalting into PBS before reaction. |

| Hydrolyzed Reagent | Use fresh Traut’s/SATA. Ensure dry storage of reagent powder. | |

| Low pH | Reaction rate is pH-dependent.[6] Ensure pH is 8.0 for Traut's. | |

| High DOL (> 8.0) | Excess Reagent Stoichiometry | Reduce molar excess from 40x to 10x or 5x. |

| Precipitation | Over-modification (Hydrophobic) | Switch to Traut’s Reagent (preserves charge). Reduce DOL target. |

| Disulfide Crosslinking | Increase EDTA to 5-10 mM.[7] Degas buffers. Process immediately. | |

| High Background in Assay | Incomplete Purification | Ensure complete removal of unreacted reagent via desalting (2 passes if needed). |

References

-

Thermo Fisher Scientific. Traut's Reagent (2-Iminothiolane) User Guide. Retrieved from

-

BroadPharm. Ellman's Assay Protocol for Determination of Free Thiols.[3] Retrieved from

-

Mokotoff, M., et al. (2001). Caution in the use of 2-iminothiolane (Traut's reagent).[8] Journal of Peptide Research. Retrieved from

- Hermanson, G. T.Bioconjugate Techniques. Academic Press. (Standard Field Reference).

-

Biotium. Protocol: Maleimide Labeling of Protein Thiols & DOL Calculation. Retrieved from

Sources

- 1. store.sangon.com [store.sangon.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. broadpharm.com [broadpharm.com]

- 4. interchim.fr [interchim.fr]

- 5. v.web.umkc.edu [v.web.umkc.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. proteochem.com [proteochem.com]

- 8. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to Exploratory Studies of 3-(Methylthio)propanimidamide Hydrochloride

A Hypothetical Framework for the Investigation of a Novel Chemical Entity

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical research framework for the exploratory study of 3-(Methylthio)propanimidamide hydrochloride. As of the date of this publication, there is no publicly available data on the biological activity or mechanism of action of this compound. The proposed studies are based on structural analogy to known pharmacophores and are intended to serve as a conceptual guide for its initial investigation.

Introduction: Unveiling the Potential of a Novel Scaffold

In the vast landscape of chemical entities with therapeutic potential, countless compounds remain unexplored. 3-(Methylthio)propanimidamide hydrochloride represents one such molecule, a compound with a unique combination of a thioamide-like imidamide group and a methylthio moiety. While its specific biological activities are currently unknown, its structural features suggest potential interactions with various biological targets. Thioamides, as bioisosteres of amides, are present in a range of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and antiviral properties.[1][2] The imidamide group, a close relative of the amidine functionality, is also a recognized pharmacophore.[3][4] This guide provides a comprehensive, albeit prospective, roadmap for the initial exploratory studies of 3-(Methylthio)propanimidamide hydrochloride, from in silico target prediction to preliminary in vitro characterization.

Section 1: In Silico Target Prediction - A Data-Driven Starting Point

Given the absence of empirical data, a logical first step is to employ computational methods to predict potential biological targets. This in silico approach can provide a rational basis for designing subsequent wet-lab experiments.[5][6]

Rationale for Target Prediction

The chemical structure of 3-(Methylthio)propanimidamide hydrochloride offers several clues for potential biological interactions:

-

The Imidamide Group: As a bioisostere of the amidine and amide functionalities, it can participate in hydrogen bonding and electrostatic interactions within protein binding pockets.[3][4][7]

-

The Thioamide-like Character: The C=N bond coupled with the thioether suggests a chemical reactivity profile that could be of interest. Thioamides are known to interact with various enzymes and receptors.[1][8]

-

The Methylthio Group: This group can influence the compound's lipophilicity and engage in hydrophobic or van der Waals interactions within a binding site, potentially contributing to binding affinity and selectivity.[9][10]

Proposed In Silico Workflow

A multi-pronged in silico approach is recommended to generate a robust set of putative targets.

Table 1: Proposed In Silico Target Prediction Tools

| Tool | Principle | Rationale for Use |

| SwissTargetPrediction | 2D and 3D similarity to known ligands.[11] | Provides a broad overview of potential targets based on chemical similarity. |

| SEA (Similarity Ensemble Approach) | Ligand-based similarity ensemble approach. | Identifies protein targets by comparing the chemical similarity of the query compound to extensive libraries of known ligands. |

| SuperPred | Machine learning model based on the chemical structure of the compound. | Offers an alternative predictive algorithm to corroborate findings from similarity-based methods. |

| PharmMapper | Pharmacophore mapping against a database of known pharmacophore models. | Identifies potential targets by matching the spatial arrangement of chemical features to known binding sites. |

The following diagram illustrates the proposed in silico workflow:

Caption: A workflow for in silico target prediction of 3-(Methylthio)propanimidamide hydrochloride.

Section 2: Foundational In Vitro Screening - From Prediction to Practice

The prioritized target list from the in silico analysis will guide the initial in vitro screening cascade. A logical starting point for a novel compound with unknown activity is a broad cytotoxicity screen against a panel of cancer cell lines. This approach is unbiased and can reveal general cytotoxic effects, providing a foundation for more targeted studies.

Rationale for Cytotoxicity Screening

Many pharmacologically active compounds, particularly those with anticancer potential, exhibit cytotoxic effects.[12][13] A broad-spectrum cytotoxicity screen serves multiple purposes:

-

Identifies potential anticancer activity: A positive hit in a cancer cell line screen is a strong indicator of potential therapeutic value.

-

Provides a therapeutic window: Comparing cytotoxicity in cancerous versus non-cancerous cell lines can offer an early indication of selectivity.

-

Guides dose-response studies: The initial screen helps in determining the relevant concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15][16][17]

Materials:

-

3-(Methylthio)propanimidamide hydrochloride (test compound)

-

Selected cancer cell lines (e.g., NCI-60 panel)[18][19] and a non-cancerous control cell line (e.g., primary human dermal fibroblasts)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cell lines to ~80% confluency.

-

Trypsinize and resuspend the cells in a complete medium.

-

Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 3-(Methylthio)propanimidamide hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations for treatment.

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15][16]

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

The percentage of cell viability will be calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Section 3: Elucidating the Mechanism of Action - Beyond the Initial Hit

Should 3-(Methylthio)propanimidamide hydrochloride demonstrate significant and selective cytotoxicity, the next critical phase is to investigate its mechanism of action (MoA).[20][21][22]

A Tiered Approach to MoA Studies

A hierarchical approach is recommended to systematically unravel the compound's MoA.

Caption: A workflow for elucidating the mechanism of action of a hit compound.

Table 2: Key Experimental Approaches for MoA Elucidation

| Stage | Experimental Approach | Rationale |

| Cellular Phenotyping | Apoptosis assays (Annexin V/PI staining, caspase activity), Cell cycle analysis (flow cytometry) | To determine if the compound induces programmed cell death and/or cell cycle arrest. |

| Target Engagement | Thermal shift assays, Cellular Thermal Shift Assay (CETSA), Kinase profiling (if predicted) | To confirm direct binding of the compound to its predicted target(s). |

| Omics Analysis | Transcriptomics (RNA-seq), Proteomics | To obtain an unbiased, global view of the cellular pathways affected by the compound.[20][22] |

| Target Validation | Gene knockdown (siRNA) or knockout (CRISPR), Target overexpression | To confirm that the identified target is responsible for the observed phenotype. |

Conclusion and Future Directions

This technical guide outlines a hypothetical yet systematic and scientifically rigorous approach for the initial exploration of 3-(Methylthio)propanimidamide hydrochloride, a compound with no prior biological characterization. The proposed workflow, integrating in silico prediction with in vitro screening and mechanism of action studies, provides a clear path forward. The journey from an unknown chemical entity to a potential therapeutic lead is long and challenging, but it begins with a well-designed and logically executed exploratory study. The insights gained from these initial investigations will be crucial in determining the future trajectory of this novel compound in the drug discovery pipeline.

References

- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.

- Laskowski, R. A., Deadman, J. J., Palmer, J., & Thornton, J. M. (1996). A survey of the geometry of hydrogen bonds in proteins. Journal of Molecular Biology, 257(1), 213-230.

- Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen.

-

Jang, Y., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(18), 2998-3005. [Link]

- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.

- Sausville, E. A., & Burger, A. M. (2005). Contributions of the NCI-60 cell line screen to cancer drug discovery. Current Cancer Drug Targets, 5(2), 113-122.

-

Petrov, K. G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. [Link]

-

Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. [Link]

- Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sunderland (MA): Sinauer Associates. The Development and Causes of Cancer.

-

Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

-

ResearchGate. (n.d.). (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

-

bioRxiv. (2024, February 24). CACTI: An in-silico drug-target prediction tool through the integration of chemogenomic data and clustering analysis. [Link]

-

ScitoVation. (n.d.). Understanding the Mode of Action of a Compound. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

-

Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 235-290). [Link]

-

Rozwarski, D. A., Grant, G. A., Barton, D. H., Jacobs, W. R., Jr, & Sacchettini, J. C. (1998). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 187(11), 1887-1897. [Link]

-

Drug Discovery Pro. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

click2drug. (2018, April 5). Directory of in silico Drug Design tools. [Link]

-

Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol. [Link]

-

Columbia Systems Biology. (2015, July 24). New Algorithm Accurately Predicts Drug Mechanism of Action. [Link]

-

Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]

-

Francis Crick Institute. (2017, August 7). New approach makes it easier to find novel drugs. [Link]

- Wermuth, C. G. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-385).

-

Hilaris Publisher. (2024, March 29). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. [Link]

-

de Oliveira, R. B., & da Silva, A. C. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]

-

LASSBIO. (2011, June 1). The Methylation Effect in Medicinal Chemistry. [Link]

- Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Medicinal and Organic Chemistry, 6(4), 92-95.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. drughunter.com [drughunter.com]

- 8. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.tools [bio.tools]

- 12. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]

- 13. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clyte.tech [clyte.tech]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. Screening Anticancer Drugs with NCI Lines [cytion.com]

- 19. noblelifesci.com [noblelifesci.com]

- 20. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scitovation.com [scitovation.com]

Methodological & Application

Application Note: 3-(Methylthio)propanimidamide Protocol for Protein Amidination and Cross-linking Controls

This Application Note is structured to address the specific use of 3-(Methylthio)propanimidamide moieties in protein chemistry. Note that chemically, "3-(Methylthio)propanimidamide hydrochloride" (CAS 88570-29-0) refers to the stable amidine salt. In protein cross-linking contexts, this molecule represents the reaction product formed on Lysine residues when using the reactive precursor Methyl 3-(methylthio)propionimidate (or a related thioimidate ester).

This protocol focuses on the Amidination of proteins to generate this specific modification, which serves two critical roles in drug development and structural biology:

-

Monofunctional Control: It acts as the precise "dead-end" control for the disulfide-cleavable cross-linker DTBP (Dimethyl 3,3'-dithiobispropionimidate), allowing researchers to distinguish between true intermolecular cross-links and intramolecular modifications.

-

Charge-Preserving Blockade: It blocks Lysine residues while maintaining their positive charge (unlike acetylation), preventing tryptic cleavage at specific sites without disrupting electrostatic protein networks.

Abstract & Principle

The 3-(Methylthio)propanimidamide modification is generated by reacting protein primary amines (Lysine

Unlike N-hydroxysuccinimide (NHS) esters which form neutral amides, amidination yields a product that retains the positive charge of the original lysine at physiological pH (pKa ~12.5). This is critical for maintaining protein solubility and isoelectric point (pI) during structural studies.

Key Applications

-

Cross-linking Validation: Serves as the monofunctional control for DTBP . If a protein aggregate appears with DTBP but not with the 3-(Methylthio)propanimidamide reagent, the interaction is specific.

-

Mass Spectrometry: Introduces a defined mass shift (+101.17 Da) to Lysine peptides, aiding in sequence coverage analysis ("Mass Tagging").

-

Epigenetic Mimicry: Mimics the bulk of certain post-translational modifications (PTMs) while preserving charge.

Chemical Mechanism

The reaction relies on the nucleophilic attack of the Lysine

Reagent: Methyl 3-(methylthio)propionimidate HCl

Target: Protein Lysine (

Reaction Diagram

Caption: Mechanism of Lysine Amidination. The imidate ester reacts with primary amines to form a stable amidine bond, preserving the positive charge.

Materials & Reagents

| Component | Specification | Storage | Notes |

| Active Reagent | Methyl 3-(methylthio)propionimidate HCl | -20°C, Desiccated | Hygroscopic. Hydrolyzes rapidly in moisture. Prepare immediately before use. |

| Reaction Buffer | 0.1 M Triethanolamine (TEA) or HEPES, pH 8.0–8.5 | 4°C | Avoid Tris, Glycine, or primary amine buffers. |

| Stop Solution | 1.0 M Tris-HCl, pH 8.0 | RT | Quenches unreacted imidate. |

| Desalting Column | Zeba™ Spin or PD-10 | 4°C | For removing excess reagent/methanol. |

| Control Reagent | Dimethyl 3,3'-dithiobispropionimidate (DTBP) | 4°C | The bifunctional cross-linker counterpart. |

Critical Note on Nomenclature: Commercial catalogs often list the stable product standard as "3-(Methylthio)propanimidamide hydrochloride" (CAS 88570-29-0). Do not buy this for the reaction; it is non-reactive. You must synthesize or purchase the Imidate ester form (Methyl 3-(methylthio)propionimidate).

Experimental Protocol

Phase 1: Reagent Preparation

Autonomy Note: Imidoesters have short half-lives in aqueous solution (~20-30 mins). Speed is essential.

-

Equilibrate: Bring the protein sample to Room Temperature (RT). Ensure the buffer is amine-free (PBS or HEPES, pH 8.0).[1]

-